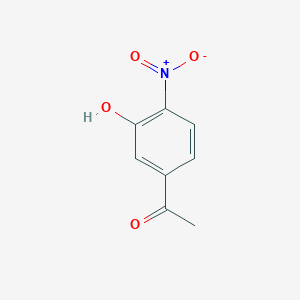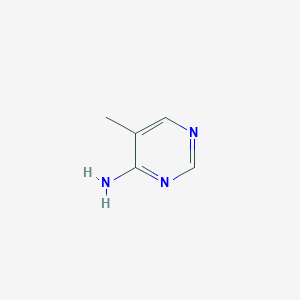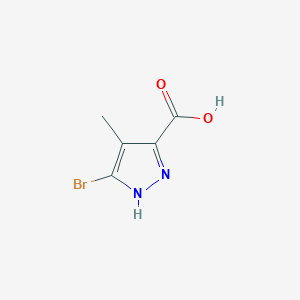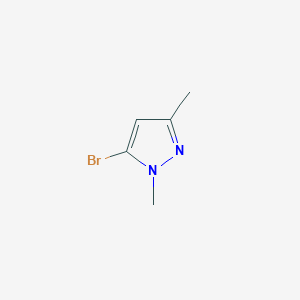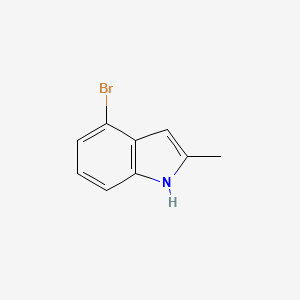
4-Bromo-2-methyl-1H-indole
Descripción general
Descripción
4-Bromo-2-methyl-1H-indole is a brominated derivative of indole, a significant heterocyclic compound Indoles are known for their presence in various natural products and pharmaceuticals
Mecanismo De Acción
Target of Action
4-Bromo-2-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . It is a potential inhibitor of GSK-3 , a kinase involved in various cellular processes such as cell division and insulin regulation .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that lead to their biological effects . For instance, some indole derivatives have shown inhibitory activity against viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it affects. For example, if it inhibits GSK-3, it could potentially affect cell division and insulin regulation . More research is needed to fully understand the results of its action.
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . This compound can bind to enzyme active sites, altering their conformation and reducing their catalytic efficiency. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . It can also affect gene expression by binding to transcription factors or DNA, thereby altering the transcriptional activity of target genes. Furthermore, this compound may impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. For instance, this compound may inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, it can activate or inhibit receptors involved in cell signaling pathways, leading to changes in cellular responses. The compound may also influence gene expression by interacting with transcription factors or chromatin, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting cancer cell proliferation or reducing inflammation . At high doses, this compound may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux of this compound can influence its overall efficacy and toxicity. Additionally, this compound may affect the levels of other metabolites by inhibiting or activating key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-1H-indole can be achieved through several methods. One common approach involves the bromination of 2-methylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure selective bromination at the fourth position.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using automated reactors. The use of N-bromosuccinimide (NBS) is preferred due to its high selectivity and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindoles or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form 2-methylindole using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Reactions: Substituted indole derivatives with various functional groups.
Oxidation Reactions: Oxindoles or other oxidized indole derivatives.
Reduction Reactions: 2-Methylindole.
Aplicaciones Científicas De Investigación
4-Bromo-2-methyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
4-Bromoindole: Lacks the methyl group at the second position, resulting in different reactivity and applications.
2-Methylindole:
4-Chloro-2-methyl-1H-indole: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 4-Bromo-2-methyl-1H-indole is unique due to the presence of both a bromine atom and a methyl group on the indole ring
Propiedades
IUPAC Name |
4-bromo-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPXKYWAYTGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618343 | |
| Record name | 4-Bromo-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6127-18-0 | |
| Record name | 4-Bromo-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
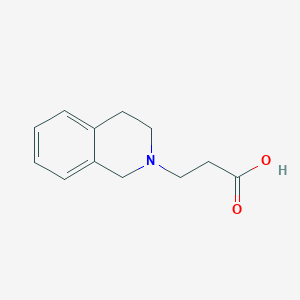
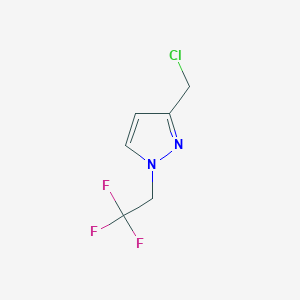

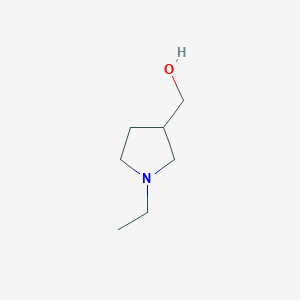
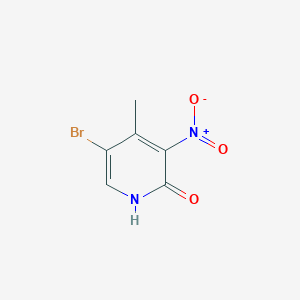

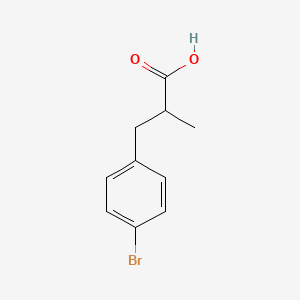

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine](/img/structure/B1288801.png)
